molecular formula C10H10F2 B3315173 4-(2,5-Difluorophenyl)-1-butene CAS No. 951892-23-2

4-(2,5-Difluorophenyl)-1-butene

Cat. No.: B3315173
CAS No.: 951892-23-2
M. Wt: 168.18 g/mol
InChI Key: KHZFQRYLWOYQEE-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-1-butene: is an organic compound characterized by the presence of a butene chain attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Difluorophenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the butene group into an epoxide or a diol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: H2 gas, Pd/C or Pt/C catalyst

    Substitution: HNO3, Br2

Major Products:

    Oxidation: Epoxide, Diol

    Reduction: Alkane

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-(2,5-Difluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-1-butene involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor or activator of specific enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Comparison: 4-(2,5-Difluorophenyl)-1-butene is unique due to its butene chain, which imparts different chemical reactivity and physical properties compared to similar compounds with propenone structures. The presence of the difluorophenyl group in all these compounds contributes to their stability and reactivity, but the specific arrangement and type of the alkene chain can significantly influence their applications and effectiveness in various fields .

Properties

IUPAC Name

2-but-3-enyl-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZFQRYLWOYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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